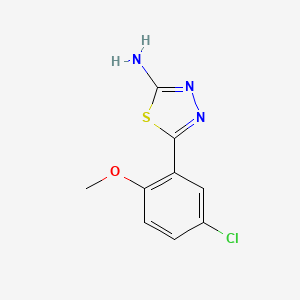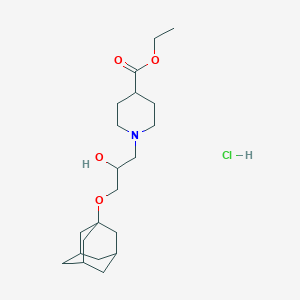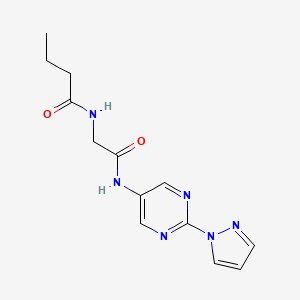![molecular formula C19H25N5O2 B2965181 N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide CAS No. 1207021-70-2](/img/structure/B2965181.png)
N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It includes a cyclopropyl group, a pyrazole ring, and a cyclopenta[d]pyrimidin-2-yl group. Unfortunately, specific structural details for this compound are not available in the literature .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Unfortunately, specific reaction information for this compound is not available in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific physical and chemical properties for this compound are not available in the literature .科学的研究の応用
Synthesis and Biological Activity
The compound belongs to a broader class of chemicals that have been synthesized for their potential biological activities. For instance, compounds with structural similarities have been studied for their insecticidal and antibacterial potential, leveraging microwave irradiative cyclocondensation for their synthesis. These compounds have been evaluated against specific insects and microorganisms, demonstrating significant activity in some cases (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Potential
Various derivatives have been explored for their antimicrobial and anticancer properties. Novel heterocyclic compounds containing a sulfonamido moiety, for example, have shown high antibacterial activities against selected pathogens (Azab, Youssef, & El-Bordany, 2013). Additionally, pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, revealing potential therapeutic applications in cancer treatment and inflammation management (Rahmouni et al., 2016).
Anti-HIV Activity
The synthesis of novel compounds has also targeted viral diseases, with specific derivatives exhibiting moderate to potent activity against HIV-1 and HIV-2 strains. These findings highlight the potential of such compounds in the development of new antiviral therapies (Savant, Ladva, & Pandit, 2018).
Adenosine Receptor Affinity
Research into the adenosine receptor affinity of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has unveiled potential implications for the modulation of adenosine receptors, which could inform the development of novel treatments for conditions influenced by adenosine signaling (Harden, Quinn, & Scammells, 1991).
N-cyclopropylation Methods
The development of methods for the N-cyclopropylation of cyclic amides and azoles has been another area of interest, providing valuable techniques for the introduction of cyclopropyl groups into nitrogen-containing heterocycles. This has implications for the synthesis of compounds with enhanced metabolic stability and unique electronic features, which are desirable in medicinal chemistry (Gagnon et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-3-11(4-2)17(25)21-16-10-15(12-8-9-12)23-24(16)19-20-14-7-5-6-13(14)18(26)22-19/h10-12H,3-9H2,1-2H3,(H,21,25)(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXRKCFEDSRGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2965109.png)


![2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2965112.png)
![2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide](/img/structure/B2965113.png)


![1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B2965116.png)

![N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B2965119.png)
![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-fluorobenzyl)acetamide](/img/structure/B2965120.png)
